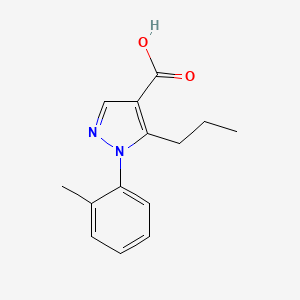
3-(3,5-dimethylisoxazol-4-yl)-N-(2-(quinolin-8-yloxy)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-dimethylisoxazol-4-yl)-N-(2-(quinolin-8-yloxy)ethyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Scientific Research Applications
Quinoline Derivatives' Potential Applications
Quinoline derivatives are widely explored for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The quinolin-8-yloxy group, in particular, may indicate potential applications in developing receptor agonists or antagonists due to its structural similarity to known bioactive quinolines.
Antimicrobial Activity : Compounds containing quinoline moieties have been shown to possess significant antimicrobial properties. For example, the preparation and antimicrobial activity evaluation of some quinoline derivatives containing an azole nucleus demonstrated good to moderate activity against a variety of microorganisms (Özyanik et al., 2012).
Anticancer Potential : Quinoline derivatives have also been investigated for their anticancer activities. A study on novel 3-benzyl-4(3H)quinazolinone analogues showed promising in vitro antitumor activity, suggesting that quinoline-related compounds could be explored for anticancer drug development (Al-Suwaidan et al., 2016).
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-quinolin-8-yloxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-16(14(2)25-22-13)8-9-18(23)20-11-12-24-17-7-3-5-15-6-4-10-21-19(15)17/h3-7,10H,8-9,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFMYUCDLXGBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B2749700.png)

![4-tert-butyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2749703.png)


![2-(3,4-dimethylphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2749710.png)

![N-(2,4-difluorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2749713.png)
![2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2749714.png)

![(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2749716.png)
![1-(Diphenylmethyl)-3-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2749718.png)

![2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2749721.png)